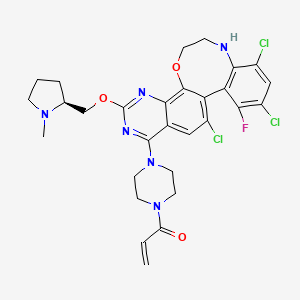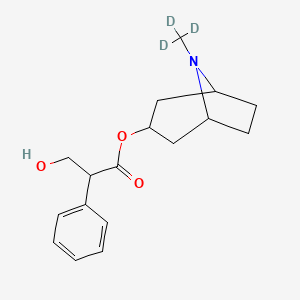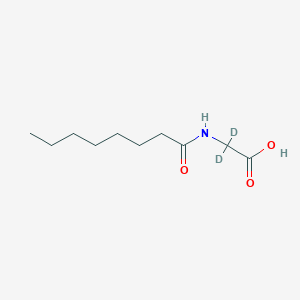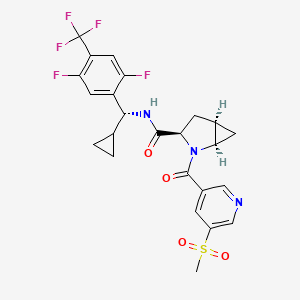
Etidocaine-d9 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etidocaine-d9 (hydrochloride) is a deuterated form of etidocaine hydrochloride, a long-acting local anesthetic used primarily during surgical procedures and labor. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etidocaine-d9 (hydrochloride) involves the deuteration of etidocaine. The process typically starts with the preparation of the parent compound, etidocaine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The final product is then converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of Etidocaine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Etidocaine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of etidocaine, such as N-oxides, amines, and halogenated compounds .
Applications De Recherche Scientifique
Etidocaine-d9 (hydrochloride) is extensively used in scientific research due to its unique properties:
Chemistry: Used in the study of reaction mechanisms and the effects of deuteration on chemical reactivity.
Biology: Helps in tracing metabolic pathways and studying enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new anesthetic formulations and in quality control processes .
Mécanisme D'action
Etidocaine-d9 (hydrochloride) exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound primarily targets sodium ion channels on the nerve membrane, reducing the passage of sodium ions and blocking nerve impulse generation and conduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic with a shorter duration of action.
Bupivacaine: Known for its long duration but higher cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile
Uniqueness
Etidocaine-d9 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, particularly in studying metabolic stability and pharmacokinetics. The deuterium atoms make the compound more resistant to metabolic degradation, offering more accurate and prolonged study periods .
Propriétés
Formule moléculaire |
C17H29ClN2O |
|---|---|
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D; |
Clé InChI |
LMWQQUMMGGIGJQ-MNXFEGQBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)




![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

